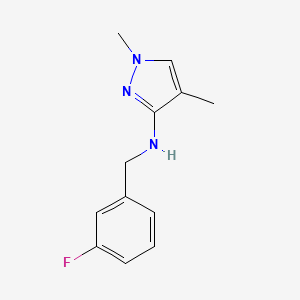

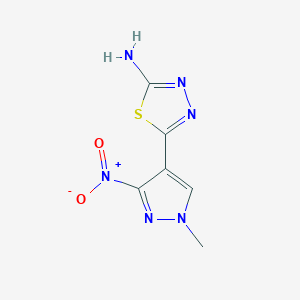

![molecular formula C16H14N2O2S B11729122 2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11729122.png)

2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene core, a dihydroxyphenyl group, and a carbonitrile group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-carbonitril erfolgt typischerweise in einem mehrstufigen Prozess. Eine übliche Methode beinhaltet die Kondensation von 2,4-Dihydroxybenzaldehyd mit 4,5,6,7-tetrahydro-1-benzothiophen-3-carbonitril in Gegenwart eines geeigneten Katalysators. Die Reaktion wird oft unter Rückflussbedingungen in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das resultierende Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt.

Industrielle Produktionsmethoden

In der industriellen Produktion kann die Herstellung dieser Verbindung skalierbarere und kostengünstigere Methoden beinhalten. Dazu könnte die Verwendung von Durchflussreaktoren gehören, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu erhöhen. Darüber hinaus können industrielle Prozesse alternative Lösungsmittel und Katalysatoren einsetzen, um die Umweltbelastung zu reduzieren und die Effizienz zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-carbonitril kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonitrilgruppe in ein Amin oder andere reduzierte Formen umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) mit einem Palladiumkatalysator werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Cl₂, Br₂) oder Nucleophile (NH₃, OH⁻) können unter geeigneten Bedingungen eingesetzt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können bei der Oxidation Chinone entstehen, während die Reduktion Amine erzeugen kann. Substitutionsreaktionen können zu halogenierten oder hydroxylierten Derivaten führen.

Wissenschaftliche Forschungsanwendungen

2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-carbonitril hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antioxidative und entzündungshemmende Eigenschaften.

Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen, darunter Krebs und neurodegenerative Erkrankungen.

Industrie: Aufgrund seiner einzigartigen chemischen Eigenschaften wird es bei der Entwicklung neuer Materialien wie Polymeren und Farbstoffen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-carbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann seine antioxidative Wirkung auf seine Fähigkeit zurückzuführen sein, freie Radikale abzufangen und oxidativen Stress zu hemmen. In medizinischen Anwendungen kann die Verbindung mit Zellrezeptoren oder Enzymen interagieren, um ihre therapeutischen Wirkungen zu entfalten. Detaillierte Studien sind erforderlich, um die genauen molekularen Mechanismen aufzuklären, die beteiligt sind.

Wirkmechanismus

The mechanism of action of 2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, the compound may interact with cellular receptors or enzymes to exert its therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-1-benzothiophen-3-carbonitril

- 2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophen-2-carbonitril

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich 2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-carbonitril durch seine spezifischen strukturellen Merkmale aus, wie die Position der Carbonitrilgruppe und das Vorhandensein des Tetrahydrobenzothiophen-Kerns.

Eigenschaften

Molekularformel |

C16H14N2O2S |

|---|---|

Molekulargewicht |

298.4 g/mol |

IUPAC-Name |

2-[(2,4-dihydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |

InChI |

InChI=1S/C16H14N2O2S/c17-8-13-12-3-1-2-4-15(12)21-16(13)18-9-10-5-6-11(19)7-14(10)20/h5-7,9,19-20H,1-4H2 |

InChI-Schlüssel |

XSVDVICOKJCXSF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=C(C=C3)O)O)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729045.png)

![N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine](/img/structure/B11729050.png)

![N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729068.png)

![1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11729071.png)

![1-ethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729077.png)

![3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11729088.png)

![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11729098.png)

![3-cyclopropyl-1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11729128.png)